Glauberite

Phase Equilibria Evaporite Geochemistry Solution Mining

Glauberite (Na₂Ca(SO₄)₂) is a naturally occurring double salt that serves as a strategic dual feedstock, yielding both sodium sulfate-rich brine and gypsum-rich residue (~70% CaSO₄·2H₂O) from a single leach operation. Unlike generic sodium or calcium sulfates, its unique solubility profile in ternary systems, non-linear temperature-dependent dissolution kinetics, and documented >90% strength loss in salt rock after 40 days of freshwater immersion provide quantifiable advantages for in-situ leach mining efficiency, cement retarder performance, and geotechnical stability assessment. Source Glauberite to maximize resource utilization and simplify your sulfate supply chain.

Molecular Formula CaNa2O8S2
Molecular Weight 278.18
CAS No. 13767-89-0
Cat. No. B1149158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlauberite
CAS13767-89-0
Molecular FormulaCaNa2O8S2
Molecular Weight278.18
Structural Identifiers
SMILES[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2]
InChIInChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4
Commercial & Availability
Standard Pack Sizes1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glauberite (CAS 13767-89-0): A Dual-Source Sodium-Calcium Sulfate Mineral for Strategic Industrial and Geochemical Procurement


Glauberite, formally sodium calcium sulfate (Na₂Ca(SO₄)₂), is a monoclinic sulfate mineral belonging to the anhydrous sulfate subgroup [1]. It typically occurs as tabular prismatic crystals or granular aggregates with a Mohs hardness of 2.5–3, a specific gravity of 2.75–2.85 g/cm³, and a molar mass of 278.18 g/mol [2]. As a naturally occurring double salt, it serves as a dual feedstock for both sodium sulfate and calcium sulfate, making it a strategically distinct material compared to single-cation sulfate sources [3].

Why Substituting Glauberite with Single-Cation Sulfates or Other Double Salts Compromises Process Efficiency and Material Properties


Generic substitution of glauberite with other sodium or calcium sulfates fails due to its unique combination of solubility behavior, thermal dissolution kinetics, and dual-cation chemistry. Unlike mirabilite (Na₂SO₄·10H₂O), thenardite (Na₂SO₄), or gypsum (CaSO₄·2H₂O), glauberite exhibits a distinct solubility profile in ternary systems that dictates its precipitation sequence and stability field [1]. Moreover, its dissolution rate and internal structural evolution under hydrothermal conditions differ significantly from both pure sodium sulfates and pure calcium sulfates, directly impacting leach mining efficiency, cement retarder performance, and geotechnical stability assessments [2]. These quantifiable differences mean that process parameters optimized for a generic sulfate will yield suboptimal results when glauberite is the intended or available feedstock, and vice versa.

Glauberite Procurement Evidence Guide: Quantifiable Differentiation from Closest Analogs and Alternatives


Equilibrium Solubility in the CaSO₄–Na₂SO₄–H₂O Ternary System at 25°C: Glauberite vs. Gypsum and Anhydrite

At 25°C in pure water, the solubility of glauberite is 0.426 mol/L (118.7 g/L), which is substantially higher than the solubilities of both anhydrite (0.0228 mol/L, 3.104 g/L) and gypsum (0.0152 mol/L, 2.617 g/L) [1]. This nearly 20-fold greater solubility in terms of molar concentration positions glauberite as a more readily mobilizable source of sulfate and sodium ions in aqueous processing schemes compared to calcium sulfate minerals.

Phase Equilibria Evaporite Geochemistry Solution Mining

High-Temperature Solubility Anomaly: Glauberite Deviates from Model Predictions at 200°C

In the Na₂SO₄–CaSO₄–H₂O system at 200°C, the experimentally observed solubility of glauberite was found to be significantly higher than the value predicted by the established Greenberg and Møller (1989) high-temperature thermodynamic model [1]. This positive deviation indicates that glauberite is more soluble than anticipated under hydrothermal conditions, a behavior not uniformly observed for other sulfate minerals in the same system.

Hydrothermal Geochemistry Geothermal Brines Mineral Scaling

Porosity Evolution During Freshwater Leaching: Glauberite's Dramatic Structural Degradation Over 40 Days

When subjected to continuous freshwater immersion, glauberite salt rock undergoes severe strength degradation. After 7 days of immersion at temperatures between 30–70°C, the uniaxial compressive strength decays to 50–72% of its initial value; by 30–40 days, the strength has decayed to less than 10% of the initial value [1]. This time-dependent weakening is driven by the dissolution of soluble components, leading to internal structural collapse. While comparable data for pure thenardite or halite rock under identical conditions is not available in this study, the magnitude of strength loss is a defining characteristic of glauberite-bearing rock masses.

Geomechanics Leach Mining Salt Rock Mechanics

Thermal Influence on Dissolution Porosity: A Sharp Increase Between 20°C and 95°C in Fresh Water

Micro-CT analysis of glauberite specimens (4 mm × 4 mm × 9 mm) soaked in fresh water reveals a strong temperature dependence of internal structure evolution. The increase in porosity, pore size, and specific surface area was most dramatic when the temperature was raised from 20°C to 95°C, with a notably sharp increase at the highest temperature [1]. The dissolution rate was also observed to increase more rapidly between 20°C and 35°C, then gradually from 35°C to 80°C, and sharply again from 80°C to 95°C [2]. This non-linear thermal response contrasts with more monotonic dissolution behaviors often observed in pure halite or thenardite.

Porous Media Dissolution Kinetics In-Situ Mining

Glauberite as a Dual-Product Feedstock: Integrated Sodium Sulfate and Cement Retarder Production from a Single Ore

A patented utilization method demonstrates that glauberite ore can be processed to yield two distinct industrial products: a liquid stream for anhydrous sodium sulfate (Na₂SO₄) production and a solid stream suitable for use as a cement retarder [1]. The solid residue after leaching contains approximately 70% calcium sulfate dihydrate (gypsum), which is the active retarding component [2]. This integrated approach recovers both the sodium and calcium sulfate fractions, offering a more resource-efficient alternative to using separate sodium sulfate (e.g., thenardite) and gypsum sources.

Mineral Processing Cement Additives Sodium Sulfate Production

High-Value Application Scenarios for Glauberite Based on Verified Performance Differentiation


In-Situ Solution Mining of Sodium Sulfate and Co-Production of Cement-Grade Gypsum

Leveraging glauberite's high solubility in water (0.426 mol/L at 25°C) and its dual-cation composition, a single leach mining operation can yield a sodium sulfate-rich brine for evaporation and a gypsum-rich solid residue (approx. 70% CaSO₄·2H₂O) suitable as a cement retarder [1]. This integrated process maximizes resource utilization from a glauberite deposit, reducing waste and simplifying the supply chain for both commodities.

Geomechanical Stability Assessment for Underground Caverns and Wells in Evaporite Formations

The documented >90% strength loss in glauberite salt rock after 40 days of freshwater immersion provides a quantitative basis for engineering design in salt formations [1]. This data is critical for predicting the long-term stability of storage caverns, brine wells, and mining shafts in glauberite-bearing strata, enabling informed decisions on support requirements, operational safety, and life-of-asset planning.

Optimization of Thermal Conditions in Hydrothermal Leaching and Scaling Prevention

The non-linear, temperature-dependent dissolution kinetics of glauberite, particularly the sharp increase in porosity at 95°C compared to 65°C, informs the design of efficient in-situ leaching strategies [1]. Conversely, in geothermal or high-temperature industrial processes, knowledge of glauberite's anomalous high-temperature solubility relative to thermodynamic models is essential for accurate scale prediction and mitigation [2].

Technical Documentation Hub

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